AMG 337 is a highly selective small-molecule inhibitor targeting the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, survival, and motility. This compound has been investigated primarily for its therapeutic potential in treating advanced solid tumors characterized by MET amplification or overexpression. The development of AMG 337 reflects a growing interest in targeted therapies that aim to disrupt specific oncogenic signaling pathways.
AMG 337 was developed by Amgen and is classified as an investigational drug. It belongs to a broader category of MET inhibitors, which are designed to interfere with the signaling pathways activated by the hepatocyte growth factor and its receptor, MET. The compound has undergone various phases of clinical trials, including Phase I studies assessing its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancer.
The synthesis of AMG 337 involves multiple steps and utilizes specific starting materials to achieve the desired chemical structure. The process typically includes:
The molecular structure of AMG 337 can be described using its chemical formula and structural representation:
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule .
The chemical reactions involved in synthesizing AMG 337 include:
These reactions are typically monitored using high-performance liquid chromatography to ensure yield and purity throughout the synthesis process .
AMG 337 exerts its pharmacological effects primarily through selective inhibition of the MET receptor tyrosine kinase. The mechanism involves:
AMG 337 possesses various physical and chemical properties that influence its behavior in biological systems:
The primary application of AMG 337 lies in oncology, specifically targeting solid tumors with MET alterations. Clinical studies have demonstrated its potential efficacy in:
The promising results from early-phase clinical trials warrant further investigation into its therapeutic potential and optimal use strategies in oncology .
AMG-337 is a synthetic small molecule with the chemical formula C₂₃H₂₂FN₇O₃ and a molecular weight of 463.46 g/mol. Its IUPAC name is 6-[(1R)-1-[8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5,6-dihydro-1,6-naphthyridin-5-one, reflecting a complex, multi-ring structure [1] [5] [6]. Key features include:
Table 1: Structural and Physicochemical Properties of AMG-337
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₂FN₇O₃ |
CAS Number | 1173699-31-4 |
Molecular Weight | 463.46 g/mol |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 99.67 Ų |
XLogP | 4.44 (indicating moderate lipophilicity) |
AMG-337 is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase. It exhibits:
Table 2: Kinase Selectivity Profile of AMG-337
Kinase Target | IC₅₀ (nM) | Selectivity vs. MET |
---|---|---|
Wild-Type MET | 1.0 | Reference |
H1094R MET Mutant | 1.0 | Equivalent |
M1250T MET Mutant | 4.7 | ~5-fold lower |
V1092I MET Mutant | 21.5 | ~20-fold lower |
D1228H MET Mutant | >4,000 | >4,000-fold lower |
Representative Off-Target Kinases | >10,000 | >10,000-fold lower |
AMG-337 disrupts MET-driven oncogenic signaling through precise biochemical and cellular mechanisms:
Table 3: Functional Consequences of MET Inhibition by AMG-337
Cellular Process | Effect of AMG-337 | Experimental Context |
---|---|---|
MET Autophosphorylation | >90% inhibition at 0.75 mg/kg (in vivo) | SNU-620 xenografts |
PI3K/AKT & MAPK Signaling | Complete pathway suppression at 100 nM | MKN-45, SNU-5 cell lines |
Cell Proliferation | IC₅₀ < 50 nM in MET-amplified lines | 260-cell line screen |
Apoptosis Induction | PARP/caspase-3 cleavage at 100–300 nM | SNU-620, SNU-5 cell lines |
Resistance Mechanisms: AMG-337 shows reduced efficacy against the D1228H and Y1230H MET mutations (IC₅₀ >1,000 nM) and in MET-amplified lines with concurrent KRAS mutations (e.g., H1573 cells with G12A KRAS) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7